

biological activity of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

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Compound of Interest

Compound Name:	6-Methoxy-2-(p-tolyl)benzo[d]thiazole
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An In-Depth Technical Guide to the Biological Activity of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole**

Authored by: Gemini, Senior Application Scientist Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] These bicyclic heterocyclic systems exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on a specific derivative, **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** (CAS No: 101078-51-7), providing a comprehensive analysis of its demonstrated and potential biological activities.[6] By synthesizing data from studies on closely related analogues, we elucidate the probable mechanisms of action, potential therapeutic applications, and methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical entity.

Chemical Profile and Synthesis Overview

6-Methoxy-2-(p-tolyl)benzo[d]thiazole belongs to the 2-arylbenzothiazole class, characterized by a benzene ring fused to a thiazole ring, with a p-tolyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern is critical to its biological profile.

Chemical Structure:

- Name: **6-Methoxy-2-(p-tolyl)benzo[d]thiazole**
- CAS Number: 101078-51-7[\[6\]](#)
- Molecular Formula: C₁₅H₁₃NOS[\[6\]](#)
- Molecular Weight: 255.34 g/mol [\[6\]](#)

The synthesis of 2-arylbenzothiazoles typically involves the condensation of a 2-aminothiophenol derivative with an aromatic aldehyde. In this case, 2-amino-5-methoxythiophenol would be reacted with p-tolualdehyde. Various synthetic methods, including microwave-assisted synthesis, have been developed to improve yields and reaction times for such compounds.[\[5\]](#)

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the 6-methoxy-benzothiazole core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, suggesting that **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** is a promising candidate for oncological research.[\[1\]](#)[\[7\]](#)[\[8\]](#)

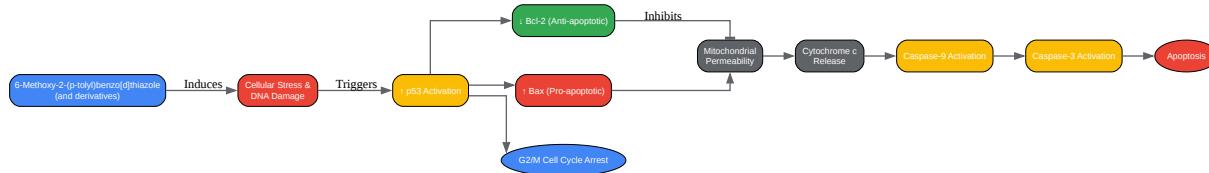
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for closely related benzothiazole derivatives involves the induction of programmed cell death (apoptosis) through a mitochondrial-dependent pathway, often orchestrated by the tumor suppressor protein p53.[\[7\]](#)[\[9\]](#)

Key Mechanistic Steps:

- Induction of DNA Damage: The compound initiates cellular stress, leading to DNA damage.[\[9\]](#)
- p53 Activation: In response to damage, the levels of p53 protein increase significantly within the cancer cell.[\[1\]](#)[\[7\]](#)

- **Mitochondrial Pathway Activation:** Activated p53 alters the balance of key mitochondrial proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[7][9]
- **Caspase Cascade:** This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases (e.g., caspase-9 and caspase-3), leading to apoptosis.[1][10]
- **Cell Cycle Arrest:** Concurrently, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[1][7][10]



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Caption: p53-mediated apoptotic pathway induced by benzothiazole derivatives.

Cytotoxicity Data

The following table summarizes the cytotoxic potential of various benzothiazole derivatives against prominent cancer cell lines, highlighting the efficacy of this chemical class.

Compound Class	Cell Line	Activity (IC ₅₀)	Reference
Isoxazole-Benzothiazole Hybrids	Colo205 (Colon)	5.04–13 μ M	[1][7]
Isoxazole-Benzothiazole Hybrids	A549 (Lung)	Potent Inhibition	[1]
Triazole-Benzothiazole Hybrids	MCF-7 (Breast)	2.12–3.2 μ M	
Pyrimidine-Benzothiazole Hybrids	A549 (Lung)	Potent Inhibition	[1]
Thiazolidinone-Benzothiazole Hybrids	A549 (Lung)	Active	[11]
Thiazolidinone-Benzothiazole Hybrids	PC-3 (Prostate)	Active	[11]

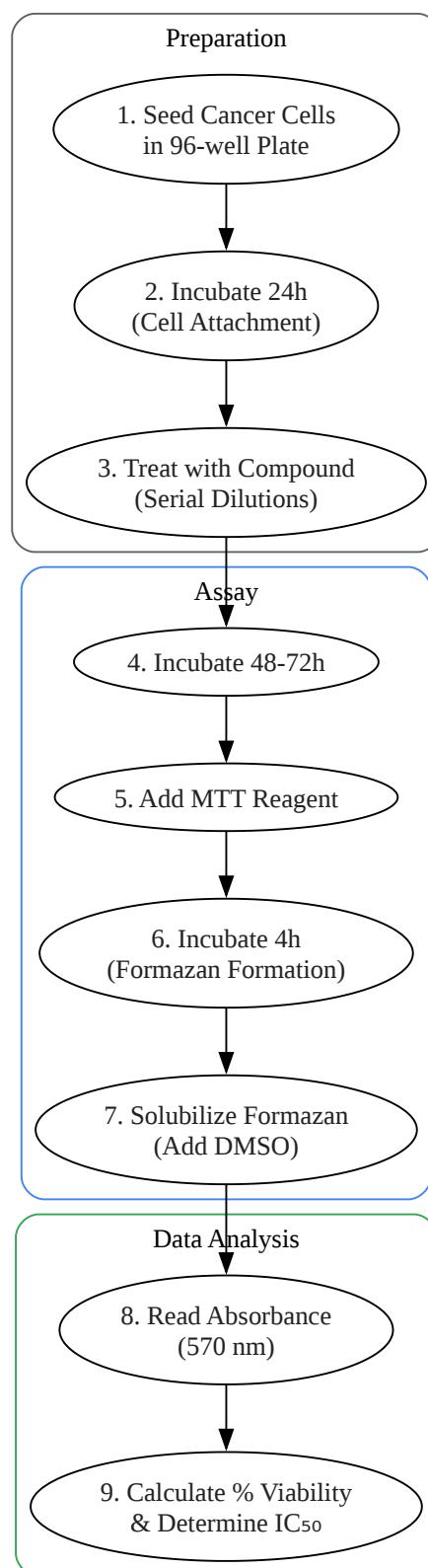
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[8]

Step-by-Step Methodology:

- **Cell Seeding:** Plate human carcinoma cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 μ M to 100 μ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.



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Caption: Potential microbial enzyme and process targets for benzothiazole derivatives.

Antimicrobial Spectrum

The table below showcases the activity of benzothiazole derivatives against key pathogenic microbes. The presence of a methoxy group has been noted to enhance antibacterial activity in certain scaffolds. [\[12\]](#)

Compound Class	Organism	Activity (MIC)	Reference
Sulfonamide-Benzothiazoles	Staphylococcus aureus	3.1-6.2 µg/mL	[12]
Pyrazole-Benzothiazoles	Staphylococcus aureus	0.025 mM	[4]
Dichloropyrazole-Benzothiazoles	Gram-positive strains	0.0156–0.25 µg/mL	[12]
Isatin-Benzothiazoles	Escherichia coli	3.1 µg/mL	[12]
Isatin-Benzothiazoles	Pseudomonas aeruginosa	6.2 µg/mL	[12]

| Thiazolidinone-Benzothiazoles | Pseudomonas aeruginosa | 0.10 mg/mL | [\[13\]](#)||

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

- Inoculum Preparation: Culture the test bacterium (e.g., *S. aureus*) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** in MHB. The concentration range should be broad

enough to capture the MIC.

- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of $\sim 2.5 \times 10^5$ CFU/mL.
- Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of the benzothiazole scaffold is highly tunable through substitution. SAR studies on related compounds provide valuable insights:

- Electron-donating groups like the methoxy (-OCH₃) group at the 6-position are often associated with enhanced cytotoxicity and antibacterial potency. [1][12]* The nature of the aryl group at the 2-position is critical. The p-tolyl group provides a specific steric and electronic profile that influences target binding.
- The combination of the benzothiazole core with other heterocyclic rings (e.g., triazole, pyrimidine, isoxazole) has proven to be a successful strategy for creating highly potent anticancer agents. [10] The promising profile of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole**, inferred from its structural analogues, warrants further investigation. Future research should focus on:
 - Direct Biological Evaluation: Performing comprehensive in vitro anticancer and antimicrobial screening of the specific title compound.
 - In Vivo Studies: Advancing promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and safety. [14]
- Target Deconvolution: Utilizing biochemical and cellular

assays to definitively identify the molecular targets and elucidate the precise mechanism of action.

- Lead Optimization: Synthesizing novel analogues to improve potency, selectivity, and drug-like properties.

Conclusion

6-Methoxy-2-(p-tolyl)benzo[d]thiazole emerges from a class of compounds with profound and versatile biological activity. The strong evidence of potent anticancer and antimicrobial efficacy among its close derivatives provides a compelling rationale for its investigation as a therapeutic lead. Through mechanisms involving p53-mediated apoptosis, cell cycle arrest, and inhibition of essential microbial enzymes, this compound and its analogues represent a promising frontier in the development of novel treatments for cancer and infectious diseases. This guide provides the foundational knowledge and experimental framework for drug development professionals to unlock the full potential of this valuable chemical scaffold.

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